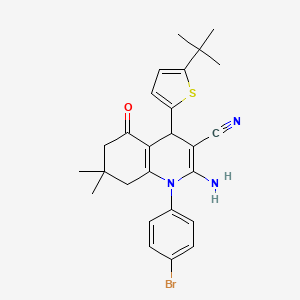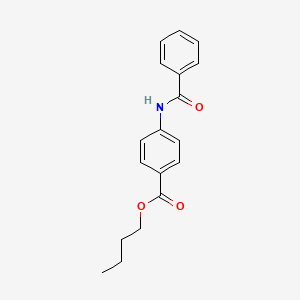![molecular formula C23H21ClIN3O3S B11542330 N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-iodobenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
-
Sulfonamide Formation: : The hydrazone intermediate is then reacted with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired sulfonamide compound.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the nitro groups or halogen substituents. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of sulfonamide and hydrazone groups suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar therapeutic potentials.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could interfere with bacterial folic acid synthesis.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- N-(3-Bromo-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
Uniqueness
The unique combination of chloro, methyl, and iodo substituents in N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.
特性
分子式 |
C23H21ClIN3O3S |
|---|---|
分子量 |
581.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-1-(4-iodophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H21ClIN3O3S/c1-16-8-13-20(14-22(16)24)28(32(30,31)21-6-4-3-5-7-21)15-23(29)27-26-17(2)18-9-11-19(25)12-10-18/h3-14H,15H2,1-2H3,(H,27,29)/b26-17+ |
InChIキー |
VTDUHCBUATWIQW-YZSQISJMSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11542258.png)
![3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542264.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)
![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)

![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
